molecular formula C9H8N2O2S B13231566 2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid

2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid

Cat. No.: B13231566
M. Wt: 208.24 g/mol
InChI Key: XKCHBRJBNHBFQY-UHFFFAOYSA-N
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Description

2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with formic acid or other one-carbon sources to form the thieno[2,3-d]pyrimidine ring . The acetic acid moiety can be introduced through subsequent reactions involving acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thieno[2,3-d]pyrimidine core allows it to interact with nucleic acids and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid is unique due to its specific substitution on the thieno[2,3-d]pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O2S/c1-5-2-6-7(3-8(12)13)10-4-11-9(6)14-5/h2,4H,3H2,1H3,(H,12,13)

InChI Key

XKCHBRJBNHBFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)CC(=O)O

Origin of Product

United States

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